molecular formula C29H32O8 B15130382 21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide

21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide

Cat. No.: B15130382
M. Wt: 508.6 g/mol
InChI Key: CDZQRBDOYZIPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory properties and is often used in research related to corticosteroid activity. The compound is characterized by its complex molecular structure, which includes an epoxy group and an acetyloxy group, contributing to its unique chemical behavior .

Chemical Reactions Analysis

21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the epoxy group, leading to the formation of diols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of corticosteroids.

    Biology: The compound is studied for its effects on cellular processes, particularly those related to inflammation and immune response.

    Medicine: Research focuses on its potential therapeutic applications, including its use in topical formulations for treating inflammatory skin conditions.

    Industry: It is used in the development of new corticosteroid-based drugs and formulations.

Mechanism of Action

The mechanism of action of 21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide is unique due to its specific structural modifications, which enhance its anti-inflammatory activity compared to other corticosteroids. Similar compounds include:

Properties

Molecular Formula

C29H32O8

Molecular Weight

508.6 g/mol

IUPAC Name

[14-(2-acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate

InChI

InChI=1S/C29H32O8/c1-16-12-21-20-8-7-18-13-19(31)9-10-26(18,3)29(20)24(36-29)14-27(21,4)28(16,23(32)15-35-17(2)30)37-25(33)22-6-5-11-34-22/h5-6,9-11,13,16,20-21,24H,7-8,12,14-15H2,1-4H3

InChI Key

CDZQRBDOYZIPLG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C6=CC=CO6)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.